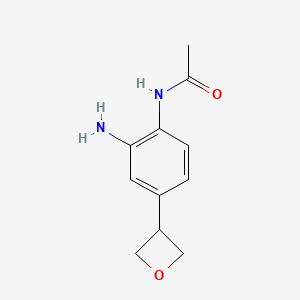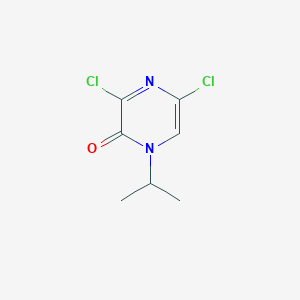
3,5-Dichloro-1-isopropylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-1-isopropylpyrazin-2(1H)-one is a chemical compound belonging to the pyrazine family. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its dichloro and isopropyl substituents, may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-isopropylpyrazin-2(1H)-one typically involves the chlorination of a pyrazine precursor followed by the introduction of an isopropyl group. Common reagents used in these reactions include chlorine gas or other chlorinating agents and isopropyl halides. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and alkylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-1-isopropylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the pyrazine ring to other structures.
Substitution: Halogen atoms can be substituted with other functional groups, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents such as amines, thiols, or organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-1-isopropylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloropyrazine-2(1H)-one: Lacks the isopropyl group, which may affect its chemical and biological properties.
1-Isopropylpyrazin-2(1H)-one:
3,5-Dichloro-1-methylpyrazin-2(1H)-one: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
3,5-Dichloro-1-isopropylpyrazin-2(1H)-one’s unique combination of dichloro and isopropyl substituents may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Propriétés
Formule moléculaire |
C7H8Cl2N2O |
|---|---|
Poids moléculaire |
207.05 g/mol |
Nom IUPAC |
3,5-dichloro-1-propan-2-ylpyrazin-2-one |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(2)11-3-5(8)10-6(9)7(11)12/h3-4H,1-2H3 |
Clé InChI |
NVTHHNOQMWSCIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(N=C(C1=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)
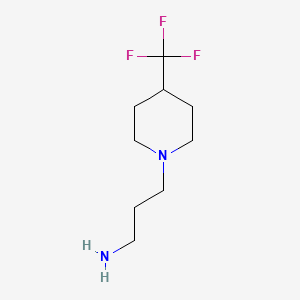
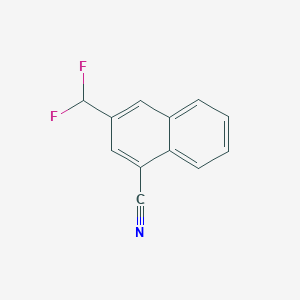
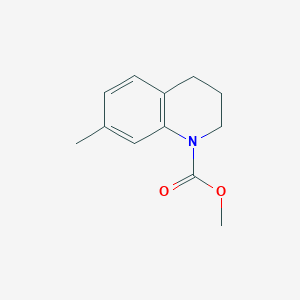

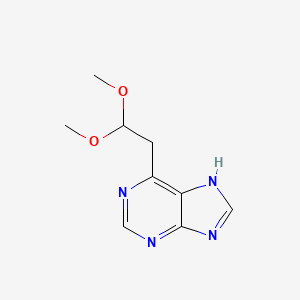

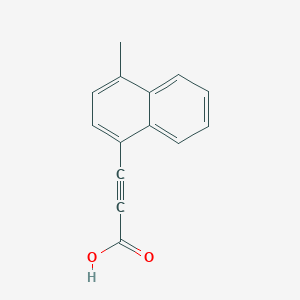
![2,4,9-Trimethylindeno[2,1-B]pyran](/img/structure/B11894618.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)

